1,3,5,7-Tetrachloronaphthalene
Overview
Description
1,3,5,7-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, with the molecular formula C10H4Cl4. This compound is part of the polychlorinated naphthalenes (PCNs) family, which are known for their persistence in the environment and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetrachloronaphthalene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated quinones.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated naphthalene derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated naphthalene derivatives.
Substitution: Naphthalene derivatives with various functional groups replacing chlorine atoms.
Scientific Research Applications
1,3,5,7-Tetrachloronaphthalene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated aromatic compounds.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in the area of anticancer agents.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds .
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetrachloronaphthalene involves its interaction with cellular components. It can bind to proteins and DNA, leading to disruptions in cellular processes. The compound’s chlorinated structure allows it to interact with lipid membranes, potentially causing oxidative stress and cellular damage .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrachloronaphthalene
- 1,2,3,5-Tetrachloronaphthalene
- 1,2,3,6-Tetrachloronaphthalene
Uniqueness
1,3,5,7-Tetrachloronaphthalene is unique due to its specific chlorination pattern, which affects its chemical reactivity and biological interactions. Compared to other tetrachloronaphthalenes, it may exhibit different toxicological profiles and environmental persistence .
Properties
IUPAC Name |
1,3,5,7-tetrachloronaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-5-1-7-8(10(14)3-5)2-6(12)4-9(7)13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTCXKPQKOLSJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201773 | |
Record name | 1,3,5,7-Tetrachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53555-64-9 | |
Record name | Naphthalene, 1,3,5,7-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5,7-Tetrachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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